Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)
Description
Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) is an anthraquinone-derived compound featuring a planar anthrylene core functionalized with diimino linkages and sulfonate groups. Its structure enables strong π-π interactions and ionic solubility, making it relevant in applications such as dye chemistry, chromatography, and host-guest systems. The ammonium counterions enhance aqueous solubility, distinguishing it from analogs with alternative cations or substituents .
Properties
CAS No. |
67970-27-8 |
|---|---|
Molecular Formula |
C28H28N4O8S2 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
diazanium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2H3N/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);2*1H3 |
InChI Key |
NDNAQHQCCGODHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diammonium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonate compounds. These products can have different properties and applications depending on the specific modifications .
Scientific Research Applications
Diammonium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diammonium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The anthraquinone core plays a crucial role in its activity, influencing redox reactions and electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Counterion Variations: Ammonium vs. Potassium vs. Sodium
Dipotassium analog (CAS 83044-88-6):
- Molecular Formula: C₂₈H₂₀K₂N₂O₈S₂
- Molecular Weight: 654.790 g/mol
- LogP: 2.57
- Applications: Separated via Newcrom R1 HPLC columns, indicating utility in analytical chemistry .
- Key Difference : Potassium ions increase molecular weight (vs. ammonium) and may reduce solubility in polar solvents due to lower hydration energy compared to ammonium.
Disodium analog (CAS 73398-31-9):
- Molecular Formula: C₃₄H₃₂N₂Na₂O₈S₂
- Molecular Weight: 706.736 g/mol
- Substituent: Includes a 3-methylpropane-1,3-diyl chain, increasing steric bulk and hydrophobicity .
- Key Difference : The extended alkyl chain may hinder π-π stacking interactions critical for chromatographic performance or host-guest binding.
- Hexane-1,6-diamine complex: Structural Feature: Combines trimethylbenzenesulfonic acid with a diamine counterion. Limited data precludes direct property comparisons .
Substituent Effects on Host-Guest Interactions
- Naphthyl vs. Single-crystal XRD reveals that naphthyl groups create a tunnel-like coordination cage, enabling host-guest interactions absent in benzyl derivatives . Implication: The diammonium compound’s sulfonate groups likely enhance ionic interactions with guest molecules, complementing the anthrylene core’s π-stacking capability.
Steric and Solubility Impacts of Bulky Groups
- Cyclohexyl-trimethylbenzenesulphonamide derivative: Structural Feature: Incorporates cyclohexyl and trimethyl groups, introducing significant steric hindrance. Key Difference: Bulkier substituents may reduce solubility in aqueous media and limit access to the anthrylene core’s reactive sites. No quantitative data are available for direct comparison .
Research Findings and Implications
- Counterion Role : Ammonium’s high hydration energy likely improves solubility over potassium or sodium analogs, favoring biological or aqueous-phase applications .
- Structural Flexibility : Alkyl chains (e.g., in the disodium analog) may trade solubility for steric effects, reducing binding efficiency .
- Host-Guest Design : Sulfonate groups in the diammonium compound could mimic the inclusion behavior of naphthyl-substituted diols, enabling tailored supramolecular systems .
Limitations : Data gaps for hexanediamine and cyclohexyl derivatives restrict comprehensive comparisons. Further studies on LogP, thermal stability, and binding constants are needed.
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